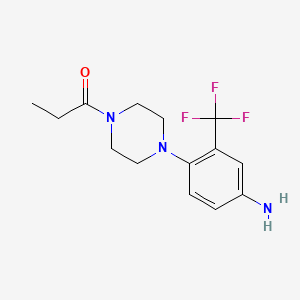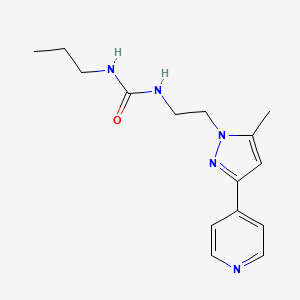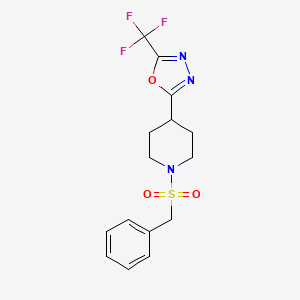![molecular formula C16H13N5O4S B2999933 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide CAS No. 896320-58-4](/img/structure/B2999933.png)
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide” is a chemical compound with potential applications in scientific research. It is a derivative of pyrimido[1,2-a][1,3,5]triazin-6-one .
Synthesis Analysis
The synthesis of similar compounds involves the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring . The diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold is achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates .科学的研究の応用
Synthesis and Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have synthesized new heterocycles incorporating antipyrine moiety, showing potential as antimicrobial agents against various pathogens. This suggests that "2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide" could have applications in developing new antimicrobial agents, given its structural complexity and potential for bioactivity (Bondock et al., 2008).
Insecticidal Assessment
Compounds with related structures have been assessed for their insecticidal activity, particularly against agricultural pests. For example, derivatives synthesized from certain precursors have shown efficacy against the cotton leafworm, indicating the potential agricultural applications of such compounds in pest management (Fadda et al., 2017).
Antimalarial and COVID-19 Research
Furthermore, the reactivity of sulfonamide derivatives has been explored for antimalarial activity and potential use against COVID-19, highlighting the versatility of similar compounds in addressing various global health challenges. This underscores the importance of continued research into novel chemical entities for therapeutic applications (Fahim & Ismael, 2021).
特性
IUPAC Name |
2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4S/c1-10-2-7-13-18-15(19-16(23)20(13)8-10)26-9-14(22)17-11-3-5-12(6-4-11)21(24)25/h2-8H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVOLVMVXQYAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(2,6-dichlorobenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2999857.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2999860.png)
![methyl 2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2999861.png)
![N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B2999865.png)
![2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2999866.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2999867.png)
![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2999868.png)
![2-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2999869.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2999871.png)
